molecular formula C13H8FNO5 B1680681 (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone CAS No. 125628-97-9

(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

Cat. No. B1680681
CAS RN: 125628-97-9
M. Wt: 277.20 g/mol
InChI Key: RQPAUNZYTYHKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ro 41-0960, also known as 2′-Fluoro-3,4-dihydroxy-5-nitrobenzophenone, is a synthetic compound that acts as a specific inhibitor of the enzyme catechol-O-methyltransferase (COMT). This enzyme is involved in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, Ro 41-0960 plays a crucial role in modulating the levels of these neurotransmitters in the brain and peripheral tissues .

Scientific Research Applications

Ro 41-0960 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the inhibition of catechol-O-methyltransferase and its effects on catecholamine metabolism.

    Biology: Employed in research on neurotransmitter regulation and its impact on various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions like Parkinson’s disease, where modulation of dopamine levels is crucial.

    Industry: Utilized in the development of new pharmaceuticals targeting catecholamine-related disorders.

Mechanism of Action

Ro 41-0960 exerts its effects by binding to the catalytic site of catechol-O-methyltransferase, thereby inhibiting its methylation activity. This inhibition prevents the breakdown of catecholamines, leading to increased levels of these neurotransmitters in the brain and peripheral tissues. The molecular targets and pathways involved include the dopaminergic and adrenergic systems, which play key roles in mood regulation, motor control, and cardiovascular function .

Biochemical Analysis

Biochemical Properties

Ro 41-0960 functions as a specific and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT). It binds to the catalytic site of COMT, thereby inhibiting its methylation activity . This inhibition prevents the methylation of catecholamines, which are crucial neurotransmitters in the central nervous system. By inhibiting COMT, Ro 41-0960 increases the levels of these neurotransmitters, thereby influencing various biochemical pathways. Additionally, Ro 41-0960 has been shown to interact with other biomolecules, such as dopamine and its metabolites, affecting their metabolism and function .

Cellular Effects

Ro 41-0960 has been observed to exert significant effects on various cell types and cellular processes. In dopaminergic neurons, Ro 41-0960 prevents neuron loss induced by L-DOPA, a common treatment for Parkinson’s disease . This compound also influences cell signaling pathways by modulating the levels of catecholamines, which are key signaling molecules. Furthermore, Ro 41-0960 affects gene expression and cellular metabolism by altering the availability of neurotransmitters and their metabolites . These cellular effects highlight the potential therapeutic applications of Ro 41-0960 in neurodegenerative diseases and other conditions involving catecholamine dysregulation.

Molecular Mechanism

The molecular mechanism of Ro 41-0960 involves its binding to the catalytic site of catechol-O-methyltransferase (COMT), thereby inhibiting the enzyme’s activity . This binding prevents the methylation of catecholamines, leading to increased levels of these neurotransmitters. The inhibition of COMT by Ro 41-0960 also affects the metabolism of dopamine and its metabolites, resulting in altered neurotransmitter dynamics . Additionally, Ro 41-0960 has been shown to reduce fibroid volume in animal models, indicating its potential therapeutic effects beyond the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ro 41-0960 have been studied over various time periods. The compound has been shown to be stable under specific storage conditions, such as protection from light and storage at 2-8°C . Over time, Ro 41-0960 maintains its inhibitory effects on COMT, leading to sustained increases in catecholamine levels. Long-term studies have demonstrated that Ro 41-0960 can effectively prevent dopaminergic neuron loss and reduce fibroid volume in animal models . These findings suggest that Ro 41-0960 has stable and lasting effects in laboratory settings.

Dosage Effects in Animal Models

The effects of Ro 41-0960 vary with different dosages in animal models. At lower doses, Ro 41-0960 effectively inhibits COMT activity and increases catecholamine levels without causing significant adverse effects . At higher doses, Ro 41-0960 may exhibit toxic or adverse effects, such as increased oxidative stress and potential damage to dopaminergic neurons . These dosage-dependent effects highlight the importance of optimizing the dosage of Ro 41-0960 for therapeutic applications to minimize potential side effects while maximizing its beneficial effects.

Metabolic Pathways

Ro 41-0960 is involved in the metabolic pathways of catecholamines, primarily through its inhibition of catechol-O-methyltransferase (COMT). By preventing the methylation of catecholamines, Ro 41-0960 increases the levels of these neurotransmitters and their metabolites . This inhibition affects the metabolic flux of catecholamines, leading to altered levels of dopamine, norepinephrine, and their respective metabolites . Additionally, Ro 41-0960 interacts with other enzymes and cofactors involved in catecholamine metabolism, further influencing the overall metabolic pathways .

Transport and Distribution

Within cells and tissues, Ro 41-0960 is transported and distributed through various mechanisms. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Ro 41-0960 is also distributed to other tissues, such as the liver and kidneys, where it interacts with COMT and other biomolecules . The transport and distribution of Ro 41-0960 are influenced by its chemical properties, such as solubility and stability, which affect its localization and accumulation within different tissues .

Subcellular Localization

Ro 41-0960 exhibits specific subcellular localization, primarily targeting intracellular compartments where catechol-O-methyltransferase (COMT) is active. The compound has been observed to localize within the cytoplasm and nucleus of cells, where it interacts with COMT and other biomolecules . This subcellular localization is crucial for the inhibitory effects of Ro 41-0960 on COMT activity and the subsequent modulation of catecholamine levels . Additionally, Ro 41-0960 may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Preparation Methods

The synthesis of Ro 41-0960 involves several steps, starting with the preparation of the core benzophenone structure. The synthetic route typically includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Hydroxylation: Introduction of hydroxyl groups to the benzene ring.

    Coupling Reaction: Formation of the benzophenone structure through a coupling reaction between the fluorinated and nitrated benzene rings.

The reaction conditions for these steps often involve the use of strong acids, bases, and organic solvents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Ro 41-0960 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include quinones, amino derivatives, and substituted benzophenones .

Comparison with Similar Compounds

Ro 41-0960 is unique among COMT inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

    Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.

    Entacapone: A COMT inhibitor often used in combination with other medications for Parkinson’s disease.

    Nitecapone: A less commonly used COMT inhibitor with similar properties.

Compared to these compounds, Ro 41-0960 has shown distinct advantages in terms of selectivity and efficacy in preclinical studies .

properties

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPAUNZYTYHKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154812
Record name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

125628-97-9
Record name (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125628-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 41-0960
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-41-0960
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

Q & A

A: Ro 41-0960 acts as a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). [, , , , ]

ANone: COMT inhibition by Ro 41-0960 leads to:

  • Increased levels of catecholamines: COMT normally breaks down catecholamines like dopamine. Inhibition of COMT results in higher levels of these neurotransmitters in the brain and other tissues. [, , ]
  • Reduced formation of 3-O-methyldopa (3-OMD): 3-OMD is a major metabolite of levodopa (L-dopa) produced by COMT. Ro 41-0960 reduces 3-OMD levels, potentially enhancing the therapeutic effects of L-dopa in Parkinson's disease. [, ]
  • Modulation of estrogen metabolism: Ro 41-0960 can influence the levels of catechol estrogens, potentially impacting estrogen-related processes and conditions. [, , ]

A: The molecular formula of Ro 41-0960 is C13H8FNO5, and its molecular weight is 277.2 g/mol. [, ]

A: While specific spectroscopic data may vary based on the study, techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection have been used to characterize and quantify Ro 41-0960 and its metabolites. [, , , ]

A: Ro 41-0960 is primarily an enzyme inhibitor and does not inherently possess catalytic properties. Its activity revolves around blocking the catalytic function of COMT. [, , ]

A: While specific applications of computational chemistry and modeling are not detailed in the provided research, molecular topology studies have been conducted to identify novel compounds with similar activity profiles, suggesting the potential for using these techniques in further research on Ro 41-0960. [, ]

A: Research indicates that Ro 41-0960 has been successfully radiolabeled with fluorine-18 ([18F]) for use in PET studies, demonstrating its compatibility with specific formulations and its potential for in vivo imaging. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.